molecular formula C16H26N4O3S B10965979 5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B10965979
M. Wt: 354.5 g/mol
InChI Key: LSLSPLJEUWAVRR-UHFFFAOYSA-N
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Description

5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound belonging to the pyrazolo[4,3-d]pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 2-ethyl-6-propylpyrazolo[4,3-d]pyrimidin-7-one.

    Formation of the Sulfanyl Group: The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction, where a suitable thiol (e.g., benzylthiol or thiophenol) reacts with the intermediate under basic conditions.

    Attachment of the Diethoxyethyl Chain: The final step involves the alkylation of the sulfanyl group with 2,2-diethoxyethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrazolo[4,3-d]pyrimidinone core using reducing agents such as lithium aluminum hydride.

    Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazolo[4,3-d]pyrimidinone derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows researchers to design and synthesize analogs with improved pharmacological profiles.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. The sulfanyl group and the pyrazolo[4,3-d]pyrimidinone core are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,2-diethoxyethyl)sulfanyl]-2-methyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: Similar structure but with a methyl group instead of an ethyl group.

    5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-butyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutics.

Properties

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

IUPAC Name

5-(2,2-diethoxyethylsulfanyl)-2-ethyl-6-propylpyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H26N4O3S/c1-5-9-20-15(21)14-12(10-19(6-2)18-14)17-16(20)24-11-13(22-7-3)23-8-4/h10,13H,5-9,11H2,1-4H3

InChI Key

LSLSPLJEUWAVRR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NN(C=C2N=C1SCC(OCC)OCC)CC

Origin of Product

United States

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